3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers
3-Hydroxy Midostaurin-d5: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Midostaurin-d5 is the deuterated analog of 3-Hydroxy Midostaurin, a primary and pharmacologically active metabolite of the multi-targeted kinase inhibitor, Midostaurin. Midostaurin is a critical therapeutic agent approved for the treatment of FMS-like tyrosine kinase 3 (FLT3)-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The parent drug, Midostaurin, undergoes extensive hepatic metabolism, primarily via the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (O-demethylated) and CGP52421 (hydroxylated)[1][2][3]. 3-Hydroxy Midostaurin is also known as CGP52421[2][4].
Due to its structural similarity to the endogenous metabolite, 3-Hydroxy Midostaurin-d5 serves as an ideal internal standard for bioanalytical applications. The incorporation of five deuterium atoms results in a molecule that is chemically identical to its non-deuterated counterpart but possesses a distinct, higher mass-to-charge ratio (m/z). This property allows for its use in liquid chromatography-mass spectrometry (LC-MS) based assays to ensure precise and accurate quantification of Midostaurin and its metabolites in complex biological matrices such as plasma and serum.
This technical guide provides a comprehensive overview of 3-Hydroxy Midostaurin-d5, including its physicochemical properties, its role in the metabolic pathway of Midostaurin, and detailed experimental protocols for its application as an internal standard in pharmacokinetic and therapeutic drug monitoring studies.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Hydroxy Midostaurin-d5 is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C35H25D5N4O5 | [5][6] |
| Molecular Weight | 591.67 g/mol | [5] |
| Synonyms | CGP52421-d5 | [5][7] |
| Storage Conditions | Store at -20°C | [5] |
Role in Midostaurin Metabolism and Pharmacokinetics
Midostaurin is rapidly absorbed and extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system[1]. This metabolic process generates two major active metabolites: CGP62221 (the O-demethylated product) and CGP52421 (the hydroxylated product, 3-Hydroxy Midostaurin)[2][3][4]. Both metabolites, like the parent drug, are potent kinase inhibitors[8].
The pharmacokinetic profiles of Midostaurin and its metabolites are complex and time-dependent. Following multiple oral doses, the concentrations of Midostaurin and CGP62221 initially increase and then decline to a steady state. In contrast, the concentration of CGP52421 (3-Hydroxy Midostaurin) steadily increases, reaching significantly higher levels than the parent drug at steady state[3][4].
The table below summarizes key pharmacokinetic parameters for Midostaurin and its major metabolites.
| Compound | Half-life (t½) | Contribution to Total Plasma Concentration (AUC) at Steady State |
| Midostaurin | ~19-21 hours[1] | ~22%[1] |
| CGP62221 (O-Desmethyl Midostaurin) | ~32 hours[1] | ~28%[1] |
| CGP52421 (3-Hydroxy Midostaurin) | ~482 hours[1] | ~38%[1] |
The prolonged half-life and high plasma concentrations of 3-Hydroxy Midostaurin underscore the importance of its accurate quantification in pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard like 3-Hydroxy Midostaurin-d5 is crucial for achieving the necessary precision and accuracy in these measurements.
Experimental Protocols
The following section outlines a typical experimental protocol for the quantification of Midostaurin and its metabolites in human plasma using 3-Hydroxy Midostaurin-d5 as an internal standard. This protocol is a composite based on methodologies described in the scientific literature.
Bioanalytical Method for Midostaurin and Metabolites using LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma sample, add 50 µL of an internal standard working solution containing 3-Hydroxy Midostaurin-d5 in methanol.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 10 seconds.
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 3.5 µm particle size).
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to ensure separation of the analytes.
3. Mass Spectrometry Parameters
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Heated electrospray ionization (HESI) in positive ion mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Mass Transitions (m/z):
-
Midostaurin: Precursor ion -> Product ion
-
3-Hydroxy Midostaurin: Precursor ion -> Product ion
-
3-Hydroxy Midostaurin-d5 (Internal Standard): Precursor ion -> Product ion
-
4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (3-Hydroxy Midostaurin-d5).
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Visualizations
Midostaurin Metabolism
The following diagram illustrates the metabolic conversion of Midostaurin to its major active metabolites, 3-Hydroxy Midostaurin (CGP52421) and O-Desmethyl Midostaurin (CGP62221), primarily by the CYP3A4 enzyme.
Experimental Workflow for Bioanalysis
This diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Midostaurin and its metabolites using 3-Hydroxy Midostaurin-d5 as an internal standard.
Midostaurin's Mechanism of Action: FLT3 Signaling Pathway Inhibition
Midostaurin and its active metabolites exert their therapeutic effect by inhibiting multiple receptor tyrosine kinases, with a key target being FLT3[8]. In FLT3-mutated AML, the FLT3 receptor is constitutively active, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways such as RAS/MEK/ERK and PI3K/AKT[9][10]. Midostaurin binds to the ATP-binding site of the FLT3 kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways, ultimately inducing apoptosis in leukemic cells[11][12].
Conclusion
3-Hydroxy Midostaurin-d5 is an indispensable tool for researchers and clinicians working with the anti-cancer agent Midostaurin. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for therapeutic drug monitoring and pharmacokinetic studies. A thorough understanding of Midostaurin's metabolism and the pharmacokinetic profile of its active metabolites, such as 3-Hydroxy Midostaurin, is essential for optimizing treatment strategies and ensuring patient safety. The detailed protocols and diagrams provided in this guide serve as a valuable resource for professionals in the fields of oncology, pharmacology, and drug development.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ascopubs.org [ascopubs.org]
- 5. glpbio.com [glpbio.com]
- 6. 3-Hydroxy Midostaurin-d5 (CGP52421-d5) | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. What is the mechanism of Midostaurin? [synapse.patsnap.com]
